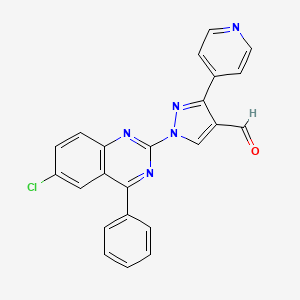

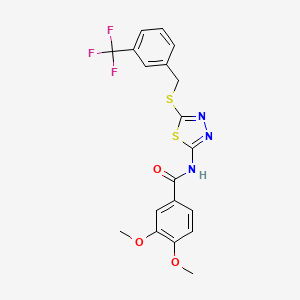

![molecular formula C22H16N4O3 B2463991 (E)-N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3-(4-硝基苯基)丙烯酰胺 CAS No. 476317-08-5](/img/structure/B2463991.png)

(E)-N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3-(4-硝基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . A general, inexpensive, and versatile method for the synthesis of (1 H -benzo [ d ]imidazol-2-yl) (phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o -phenylenediamine has been reported .

Molecular Structure Analysis

The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA and powder XRD techniques . The spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .

Chemical Reactions Analysis

The reaction of o-phenylenediamines with carboxylic acids is one of the methods of synthesis of 4-benzimidazolyl anilines . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .

Physical And Chemical Properties Analysis

The IR spectrum of the compound shows peaks at 3390 cm−1 (NH benzimidazole), 3278 cm−1 (NH aminophenyl), 3043 cm−1 (CH arom), 2922 cm−1 (CH aliph), 1673 cm−1 (C=O), 1603 cm−1 (C=N), and 1548 cm−1 (C=C arom) . The 1H NMR spectrum (DMSO-d6, 500 MHz) shows peaks at 4.30 ppm (s, 2H, CH2), 7.40 ppm (m, 2H, H5, H6 benzimidazole moiety), 7.70 ppm (m, 2H, H4, H7 benzimidazole moiety), 7.87 ppm (d, 2H, J = 7.65, H2, H6 aminophenyl moiety), 8.15 ppm (d, 2H, J = 7.65, H3, H5 aminophenyl moiety), 10.76 ppm (s, 1H, NH aminophenyl, D2O exchangeable), and 12.43 ppm (br., 1H, NH benzimidazole, D2O exchangeable) .

科学研究应用

合成和生物活性

- 苯并咪唑和咪唑抑制剂: N-羟基-3-[3-(1-取代-1H-苯并咪唑-2-基)-苯基]-丙烯酰胺等化合物,包括结构相关于(E)-N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3-(4-硝基苯基)丙烯酰胺的化合物,被用作人类组蛋白去乙酰化酶的纳摩尔抑制剂。它们在人类肿瘤异种移植模型中显示出有效性 (Bressi et al., 2010)。

合成方法

- 咪唑-融合苯二氮杂环化合物的合成: 描述了一种涉及Morita–Baylis–Hillman反应和还原内分子环化的合成方法,用于生产咪唑-融合苯二氮杂环化合物 (Mishra & Batra, 2010)。

抗菌活性

- 硫脲衍生物在杂环合成中的应用: 1-(2-苯甲酰胺基-3-(1,3-二苯基-1H-吡唑-4-基)丙烯酰基)-4-苯基硫脲,一种合成咪唑环系统前体,已经证明对一些合成化合物具有抗菌活性 (Elmagd et al., 2017)。

抗肿瘤活性

- 咪唑酰脲衍生物作为Raf激酶抑制剂: 通过多步反应合成的新型咪唑酰脲衍生物显示出对人类胃癌细胞系的抗肿瘤活性 (Zhu, 2015)。

新型融合杂环化合物

- 制备和抗菌研究: 咪唑衍生物已被用于合成新型融合杂环化合物,展示出抗菌活性 (Khairwar et al., 2021)。

血管紧张素II受体拮抗剂

- 咪唑-5-丙烯酸作为拮抗剂: 对咪唑-5-丙烯酸衍生物的研究导致发现具有纳摩尔亲和力的血管紧张素II受体拮抗剂,表现出良好的口服活性 (Keenan et al., 1993)。

苯并咪唑衍生物在化疗中的应用

- 苯并咪唑衍生物的合成用于抗癌活性: 具有结构相似性(E)-N-(2-(1H-苯并[d]咪唑-2-基)苯基)-3-(4-硝基苯基)丙烯酰胺的苯并咪唑衍生物被合成并评估其抗癌活性 (Jafar et al., 2010)。

未来方向

属性

IUPAC Name |

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O3/c27-21(14-11-15-9-12-16(13-10-15)26(28)29)23-18-6-2-1-5-17(18)22-24-19-7-3-4-8-20(19)25-22/h1-14H,(H,23,27)(H,24,25)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCWCAYQOHZJBZ-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chloro-1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463908.png)

![Methyl 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetate](/img/structure/B2463912.png)

![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2463914.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)

![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)